molecular formula C7H6ClF2NO B14776524 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one

4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one

Cat. No.: B14776524
M. Wt: 193.58 g/mol
InChI Key: DXTWSMPXDSOUAU-UHFFFAOYSA-N
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Description

4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with chlorine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the palladium-catalyzed difluoromethylation of heteroaryl chlorides. For example, ethyl 4,6-dichloronicotinate can be reacted with a difluoromethylating agent in the presence of a palladium catalyst to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The difluoromethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, difluoromethylating agents, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one is unique due to the presence of both chlorine and difluoromethyl groups on the pyridine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

4-chloro-6-(difluoromethyl)-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H6ClF2NO/c1-3-4(8)2-5(12)11-6(3)7(9)10/h2,7H,1H3,(H,11,12)

InChI Key

DXTWSMPXDSOUAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C=C1Cl)C(F)F

Origin of Product

United States

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